Lucidenic acid N

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18-19,28,30H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16+,18+,19+,25+,26-,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGBNHHXOJXFNM-UQCMLMITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316785 |

Source

|

| Record name | Lucidenic acid N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364622-33-3 |

Source

|

| Record name | Lucidenic acid N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364622-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucidenic acid N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Lucidenic Acid N from Ganoderma lucidum

Abstract

Ganoderma lucidum, a fungus revered in traditional medicine, is a prolific source of complex bioactive molecules. Among these, the tetracyclic triterpenoids known as lucidenic acids have garnered significant attention for their therapeutic potential. This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of a specific C27 lanostane-type triterpenoid, Lucidenic acid N. We will delve into the rationale behind the multi-step extraction and purification workflow, from the initial solvent extraction of the fungal fruiting bodies to the fine-tuned chromatographic separation. Furthermore, this guide will detail the spectroscopic techniques pivotal for the structural elucidation of this compound and discuss its known biological activities, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Chemical Arsenal of Ganoderma lucidum

Ganoderma lucidum, colloquially known as Lingzhi or Reishi, has a long-standing history in traditional Asian medicine, where it is prized for its purported health-promoting properties. Modern phytochemical investigations have revealed that the therapeutic effects of this fungus are largely attributable to its rich and diverse secondary metabolites, primarily polysaccharides and triterpenoids.[1] The triterpenoids of G. lucidum are particularly noteworthy for their structural complexity and broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[2][3]

These triterpenoids are broadly classified into two major groups: the C30 lanostane compounds, ganoderic acids, and the C27 lanostane-type triterpenoids, lucidenic acids.[1] The first lucidenic acids, A, B, and C, were isolated in 1984, paving the way for the discovery of a growing family of these compounds.[3] To date, over 22 distinct lucidenic acids have been identified.[4]

This guide focuses specifically on this compound, a tetracyclic triterpenoid isolated from the fruiting bodies of G. lucidum.[5] It is structurally defined as a 25,26,27-trinorlanost-8-en-24-oic acid with hydroxy groups at positions 3 and 7, and oxo groups at positions 11 and 15.[5] this compound has demonstrated notable cytotoxic effects against various tumor cell lines and exhibits inhibitory activity against cholinesterase, highlighting its potential as a lead compound in oncological and neurological drug discovery.[5][6] The intricate process of isolating this specific molecule from a complex natural matrix presents a significant scientific challenge, necessitating a systematic and robust methodological approach.

The Isolation Workflow: A Multi-Stage Strategy

The isolation of this compound from G. lucidum is a multi-faceted process that begins with the harvesting and preparation of the fungal material and culminates in the purification of the target molecule to a high degree of homogeneity. The following sections provide a detailed, step-by-step protocol, synthesized from established methodologies for triterpenoid extraction from this species.

Stage 1: Preparation of the Biomass

The initial preparation of the G. lucidum fruiting bodies is a critical step that directly impacts the efficiency of subsequent extraction stages.

Protocol 2.1: Sample Preparation

-

Drying: Freshly harvested fruiting bodies of G. lucidum are to be dried in a circulating air oven at a controlled temperature of 60-70°C. This process is continued for approximately 24 hours, or until a constant weight is achieved, to remove moisture and prevent enzymatic degradation of the target compounds.

-

Pulverization: The dried fungal material is then mechanically ground into a fine powder. To ensure a uniform particle size and maximize the surface area for solvent penetration, the powder should be passed through a 60-mesh sieve.

Stage 2: Crude Extraction

The objective of this stage is to liberate the triterpenoids from the cellular matrix of the fungal powder. Ethanol is a commonly employed solvent due to its effectiveness in dissolving triterpenoids and its relatively low toxicity.[7] Ultrasound-assisted extraction (UAE) is a modern technique that can enhance extraction efficiency by using acoustic cavitation to disrupt cell walls.

Protocol 2.2: Ultrasound-Assisted Solvent Extraction

-

Maceration: The dried G. lucidum powder is suspended in 80-95% ethanol at a solid-to-liquid ratio of 1:20 (w/v) in a suitable extraction vessel.

-

Ultrasonication: The suspension is subjected to ultrasonication at a power of approximately 100-210 W for 40-100 minutes. The temperature should be maintained around 60°C to facilitate extraction without degrading the thermolabile compounds.[4]

-

Filtration and Centrifugation: The mixture is first filtered through multiple layers of gauze to remove the bulk of the solid residue. The resulting filtrate is then centrifuged at 5000 x g for 20 minutes at 4°C to pellet any remaining fine particulates. The clear supernatant is collected.

-

Re-extraction: To ensure the exhaustive extraction of triterpenoids, the solid residue is subjected to the entire extraction process (steps 1-3) two additional times.

-

Concentration: All collected supernatants are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This step removes the ethanol, yielding a viscous crude extract.

Stage 3: Triterpenoid Enrichment

The crude extract contains a complex mixture of compounds, including polysaccharides, pigments, and other metabolites. Liquid-liquid partitioning is an effective method to selectively enrich the triterpenoid fraction.

Protocol 2.3: Liquid-Liquid Partitioning

-

Resuspension: The dried crude extract is resuspended in deionized water.

-

Solvent Extraction: The aqueous suspension is transferred to a separatory funnel and extracted three times with an equal volume of chloroform. The less polar triterpenoids will preferentially partition into the organic (chloroform) layer.

-

Acidic Triterpenoid Separation: The combined chloroform layers are then washed with a 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃). The acidic triterpenoids, including this compound, will react with the weak base and move into the aqueous layer.

-

Acidification and Re-extraction: The NaHCO₃ layer is carefully acidified with dilute hydrochloric acid (HCl) to a pH of 2-3. This protonates the acidic triterpenoids, making them less water-soluble. The acidified aqueous layer is then re-extracted three times with an equal volume of chloroform to recover the enriched acidic triterpenoid fraction.

-

Final Concentration: The combined chloroform layers from the final extraction are concentrated to dryness under reduced pressure to yield a triterpenoid-enriched fraction.

Stage 4: Chromatographic Purification

The final stage of isolation involves a series of chromatographic steps to separate the individual triterpenoids from the enriched fraction. This is typically a multi-step process employing different chromatographic principles.

Protocol 2.4: Multi-Step Chromatography

-

Silica Gel Column Chromatography: The triterpenoid-enriched fraction is first subjected to silica gel column chromatography. The sample is loaded onto the column and eluted with a gradient solvent system, such as chloroform-acetone or hexane-ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors to known lucidenic acid standards.

-

Sephadex LH-20 Gel Filtration: Fractions rich in the target compounds are pooled, concentrated, and further purified by size exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent system like 51% aqueous methanol. This step helps to remove impurities of different molecular sizes.

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using semi-preparative reversed-phase (RP-C18) HPLC. The concentrated fraction is injected onto the column and eluted with a suitable mobile phase, such as a gradient of acetonitrile and water containing a small amount of acetic acid to improve peak shape. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The purity of the isolated compound can be assessed by analytical HPLC.

// Nodes Start [label="G. lucidum Fruiting Bodies", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Drying (60-70°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Grinding [label="Pulverization (60-mesh)", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Ultrasound-Assisted\nEthanol Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filtration [label="Filtration & Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentration1 [label="Rotary Evaporation\n(Crude Extract)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Partitioning [label="Liquid-Liquid Partitioning\n(Chloroform & NaHCO3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Concentration2 [label="Concentration\n(Enriched Triterpenoids)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SilicaGel [label="Silica Gel Column\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sephadex [label="Sephadex LH-20\nGel Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="Semi-Preparative\nRP-HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Pure this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Drying [label="Biomass Preparation"]; Drying -> Grinding; Grinding -> Extraction [label="Crude Extraction"]; Extraction -> Filtration; Filtration -> Concentration1; Concentration1 -> Partitioning [label="Enrichment"]; Partitioning -> Concentration2; Concentration2 -> SilicaGel [label="Purification"]; SilicaGel -> Sephadex; Sephadex -> HPLC; HPLC -> FinalProduct; } caption="Isolation Workflow for this compound"

Structural Elucidation: Deciphering the Molecular Architecture

Once this compound has been isolated in its pure form, its chemical structure must be unequivocally determined. This is accomplished through a combination of spectroscopic techniques that provide detailed information about the molecule's connectivity and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the isolated compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula, which for this compound is C₂₇H₄₀O₆.[5] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragment ions, providing valuable clues about its substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of NMR experiments is typically performed:

-

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.

-

¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule.

-

2D NMR Experiments (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the piecing together of the molecule's carbon skeleton and the assignment of protons and carbons. For instance, COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, while HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, which is crucial for connecting different parts of the molecule.

The spectroscopic data obtained for the isolated compound are then compared with data from known lucidenic acids and other triterpenoids reported in the literature to confirm the identity of this compound.[2]

Biological Activity and Therapeutic Potential

This compound has been the subject of several pharmacological studies that have begun to uncover its therapeutic potential.

Cytotoxic Activity

One of the most significant reported activities of this compound is its cytotoxicity against various cancer cell lines.[6] Studies have shown that it can inhibit the proliferation of colon cancer (COLO205), liver cancer (HepG2), and leukemia (HL-60) cells.[6] The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for these cell lines, providing a quantitative measure of its potency.[6] This anti-cancer activity makes this compound a promising candidate for further investigation in oncology drug development.

Neuroprotective Effects

In addition to its anti-cancer properties, this compound has also been shown to exhibit neuroprotective effects. Specifically, it has been identified as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of this enzyme is a key therapeutic strategy in the management of Alzheimer's disease. This finding suggests that this compound may have potential applications in the treatment of neurodegenerative disorders.

Conclusion and Future Directions

The discovery and isolation of this compound from Ganoderma lucidum exemplify the intricate process of natural product drug discovery. The journey from the raw fungal material to a pure, structurally characterized compound with demonstrated biological activity requires a sophisticated and multi-disciplinary approach. The methodologies outlined in this guide provide a robust framework for the successful isolation of this compound and other related triterpenoids.

The promising cytotoxic and neuroprotective activities of this compound warrant further investigation. Future research should focus on elucidating its precise mechanisms of action, conducting preclinical in vivo studies to assess its efficacy and safety, and exploring potential synergistic effects with existing therapeutic agents. The continued exploration of the chemical diversity of Ganoderma lucidum holds immense promise for the discovery of novel therapeutic leads.

References

-

Zheng, C., Rangsinth, P., Shiu, P. H. T., Wang, W., Li, R., Li, J., Kwan, Y. W., & Leung, G. P. H. (2023). A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. Molecules, 28(4), 1756. [Link]

-

MDPI. (2025). A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. MDPI. [Link]

-

MDPI. (2023). Potential Pharmacological Effects of Lucidenic Acids. Encyclopedia MDPI. [Link]

-

Zheng, C., et al. (2023). A review on the sources, structures, and pharmacological activities of lucidenic acids. Molecules, 28(4), 1756. [Link]

-

National Center for Biotechnology Information. (n.d.). Ganoderic Acid and Lucidenic Acid (Triterpenoid). PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp. PubMed Central. [Link]

-

Weng, C. J., Chau, C. F., Yen, G. C., & Liao, J. W. (2007). The anti-invasive effect of lucidenic acids isolated from a new Ganoderma lucidum strain. Molecular nutrition & food research, 51(12), 1472–1477. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Zheng, C., et al. (2023). A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. Molecules, 28(4), 1756. [Link]

-

Oludemi, T., et al. (2018). Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology. Food & Function, 9(1), 209-226. [Link]

-

Zheng, S., Zhang, W., & Liu, S. (2020). Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities. PLoS ONE, 15(12), e0244749. [Link]

- Google Patents. (n.d.). Method for extracting ganoderic acid and method for preparing soft capsule thereof.

-

Wang, C. H., Hsieh, S. C., & Wang, J. J. (2002). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Journal of food and drug analysis, 10(4). [Link]

-

Weng, C. J., et al. (2007). The anti-invasive effect of lucidenic acids isolated from a new Ganoderma lucidum strain. Molecular Nutrition & Food Research, 51(12), 1472-1477. [Link]

Sources

Lucidenic Acid N: A Technical Guide to its Chemical Structure, Properties, and Bioactivities

Introduction

Lucidenic acid N is a tetracyclic triterpenoid belonging to the lanostane family of natural products.[1] Isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum, this compound is part of a larger class of lucidenic acids that contribute to the pharmacological properties of this well-regarded fungus.[1][2] While research into lucidenic acids is not as extensive as that for the related ganoderic acids, this compound has emerged as a molecule of significant interest due to its potential therapeutic applications, particularly in oncology and neurodegenerative disease.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

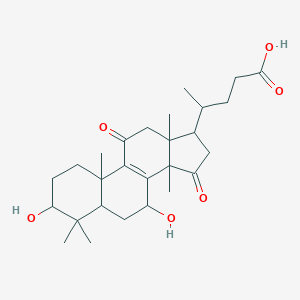

This compound is characterized by a C27 lanostane skeleton.[1] Its systematic IUPAC name is (4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid.[2] The structure features hydroxyl groups at positions C-3 and C-7, and keto groups at C-11 and C-15.[2] This specific arrangement of functional groups is crucial for its biological activity.

Caption: Chemical Structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₀O₆ | [2] |

| Molecular Weight | 460.6 g/mol | [2] |

| Appearance | Powder | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. (inferred from related compounds) |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, highlighting its potential as a lead compound in drug discovery.

Anticancer Activity

A significant area of investigation for this compound is its cytotoxic effect against various cancer cell lines.[1] The compound has been shown to inhibit the growth of colon cancer (COLO205), liver cancer (HepG2), and leukemia (HL-60) cells.[1] The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | IC₅₀ (µM) | Cancer Type | Source |

| COLO205 | 486 | Colon Cancer | [1] |

| HepG2 | 230 | Liver Cancer | [1] |

| HL-60 | 64.5 | Leukemia | [1] |

Furthermore, this compound has been identified as an anti-invasive agent in hepatoma cells, suggesting its potential to inhibit metastasis.[5]

Neuroprotective Effects

This compound has also been investigated for its potential role in neuroprotection. Specifically, it has been shown to inhibit cholinesterases, enzymes that break down neurotransmitters crucial for cognitive function.[1]

-

Acetylcholinesterase (AChE) Inhibition: this compound inhibits AChE with an IC₅₀ value of 25.91 ± 0.89 µM.[1]

-

Butyrylcholinesterase (BChE) Inhibition: It also inhibits BChE with an IC₅₀ of 188.36 ± 3.05 µM.[1]

This dual inhibitory activity suggests that this compound could be a valuable scaffold for the development of drugs targeting neurodegenerative diseases such as Alzheimer's disease, where the enhancement of cholinergic neurotransmission is a key therapeutic strategy.

Experimental Protocols

The following section details standardized methodologies for the extraction, isolation, and biological evaluation of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Extraction and Isolation from Ganoderma lucidum

The primary source of this compound is the fruiting body of Ganoderma lucidum. The extraction and isolation process typically involves solvent extraction followed by chromatographic purification.

Caption: Workflow for the extraction and purification of this compound.

Step-by-Step Methodology:

-

Preparation of Fungal Material:

-

Dry the fruiting bodies of Ganoderma lucidum in an oven at 60-70°C until a constant weight is achieved.

-

Grind the dried material into a fine powder (e.g., to pass through a 60-mesh sieve).

-

-

Ethanol Reflux Extraction:

-

Accurately weigh the powdered fungal material.

-

Place the powder in a round-bottom flask and add 95% ethanol (a common solvent ratio is 1:15 to 1:20 w/v).

-

Perform reflux extraction for a period of 2-4 hours. This process can be repeated to maximize the yield.

-

-

Concentration and Fractionation:

-

Filter the ethanolic extract to remove solid fungal material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

The crude extract can be further fractionated using liquid-liquid partitioning (e.g., with ethyl acetate) to enrich the triterpenoid content.

-

-

Chromatographic Purification:

-

Subject the triterpenoid-rich fraction to silica gel column chromatography. Elute with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate different classes of compounds.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing compounds with similar TLC profiles to this compound.

-

Further purify the target fractions using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate pure this compound.[5]

-

Spectroscopic Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed, confirming the molecular weight of 460.6 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule. Key signals for triterpenoids like this compound include those for methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups.

-

In Vitro Biological Assays

Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Plate cancer cells (e.g., HepG2, HL-60) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a DMSO stock solution, diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.

Cholinesterase Inhibition Assay:

-

Reagent Preparation: Prepare solutions of acetylcholinesterase (or butyrylcholinesterase), the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer).

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution, DTNB, and different concentrations of this compound.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the substrate (ATCI).

-

The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in absorbance over time at a specific wavelength (e.g., 412 nm) using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and subsequently the IC₅₀ value.

-

Conclusion and Future Perspectives

This compound is a promising bioactive compound from Ganoderma lucidum with demonstrated anticancer and neuroprotective properties. Its well-defined chemical structure provides a solid foundation for further investigation and potential derivatization to enhance its therapeutic efficacy. The experimental protocols outlined in this guide offer a robust framework for its extraction, purification, and biological evaluation.

Future research should focus on elucidating the precise molecular mechanisms underlying its cytotoxic and cholinesterase-inhibiting activities. In vivo studies are also warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic profiles of this compound. The continued exploration of this and other lucidenic acids holds significant promise for the development of novel therapeutics from natural sources.

References

- Nishitoba, T., Sato, H., Shirasu, S., & Sakamura, S. (1987). New Terpenoids from Ganoderma lucidum and Their Bitterness. Agricultural and Biological Chemistry, 51(4), 1149-1151.

- ResearchGate. (n.d.). ¹H-NMR and ¹³C-NMR spectral data of compounds 1. [Download Table].

- Weng, C. J., Chau, C. F., Chen, K. D., Chen, D. H., & Yen, G. C. (2007). The anti-invasive effect of lucidenic acids isolated from a new Ganoderma lucidum strain. Molecular nutrition & food research, 51(12), 1472–1477.

- The Use of ¹³C and ¹H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. (2001). Journal of the Brazilian Chemical Society, 12(4), 522-526.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21592283, this compound. Retrieved from [Link]

- Zheng, C., Rangsinth, P., Shiu, P. H. T., Wang, W., Li, R., Li, J., Kwan, Y. W., & Leung, G. P. H. (2023). A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. Molecules (Basel, Switzerland), 28(4), 1756.

-

Zheng, C., Rangsinth, P., Shiu, P. H. T., Wang, W., Li, R., Li, J., Kwan, Y. W., & Leung, G. P. H. (2023). A review on the sources, structures, and pharmacological activities of lucidenic acids. PolyU Institutional Research Archive. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C27H40O6 | CID 21592283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 364622-33-3 [m.chemicalbook.com]

- 5. The anti-invasive effect of lucidenic acids isolated from a new Ganoderma lucidum strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

The Uncharted Path: A Technical Guide to the Biosynthesis of Lucidenic Acid N in Ganoderma

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the biosynthetic pathway of Lucidenic acid N, a significant C27 lanostane-type triterpenoid from the medicinal mushroom Ganoderma. While the biosynthesis of the related C30 ganoderic acids has been more extensively studied, the precise enzymatic steps leading to the formation of lucidenic acids remain an area of active investigation. This document synthesizes current knowledge, presents a strong hypothetical framework for the key side-chain cleavage reaction, and provides detailed experimental protocols to facilitate further research in this promising field.

Introduction: The Significance of this compound

Lucidenic acids, including this compound, are a class of bioactive triterpenoids isolated from various Ganoderma species.[1][2] Unlike the more common C30 ganoderic acids, lucidenic acids possess a C27 lanostane skeleton, a structural distinction that may contribute to their unique pharmacological properties.[3][4] Research has indicated that lucidenic acids exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects against cancer cell lines.[2][5] The specific bioactivities of this compound are an emerging area of interest, making a thorough understanding of its biosynthesis crucial for potential therapeutic applications and for the biotechnological production of this valuable compound.[2][6]

The Upstream Pathway: From Acetyl-CoA to the Lanosterol Backbone

The biosynthesis of all triterpenoids in Ganoderma, including this compound, commences with the universal precursor acetyl-CoA and proceeds through the well-established mevalonate (MVA) pathway to generate the triterpenoid backbone.[7][8] This series of enzymatic reactions culminates in the formation of lanosterol, the first cyclic precursor to all ganoderic and lucidenic acids.

The key enzymes involved in the MVA pathway are summarized in the table below. Overexpression of several genes encoding these enzymes, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and squalene synthase (SQS), has been shown to increase the overall yield of triterpenoids in Ganoderma.[9]

| Enzyme | Abbreviation | Gene (example) | Function |

| Acetyl-CoA C-acetyltransferase | AACT | Condensation of two acetyl-CoA molecules | |

| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Forms HMG-CoA | |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | hmgr | Rate-limiting step; converts HMG-CoA to mevalonate |

| Mevalonate kinase | MVK | Phosphorylation of mevalonate | |

| Phosphomevalonate kinase | PMK | Second phosphorylation of mevalonate | |

| Diphosphomevalonate decarboxylase | MVD | Decarboxylation to isopentenyl pyrophosphate (IPP) | |

| Isopentenyl diphosphate isomerase | IDI | Isomerization of IPP to dimethylallyl pyrophosphate (DMAPP) | |

| Farnesyl pyrophosphate synthase | FPPS | Condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP) | |

| Squalene synthase | SQS | sqs | Dimerization of two FPP molecules to form squalene |

| Squalene epoxidase | SE | Epoxidation of squalene to 2,3-oxidosqualene | |

| Lanosterol synthase | LS | ls | Cyclization of 2,3-oxidosqualene to lanosterol |

Diagram 1: The Mevalonate (MVA) Pathway to Lanosterol

Caption: The MVA pathway leading to the formation of the lanosterol backbone.

The Black Box Revealed: A Hypothetical Pathway for Lanosterol Side-Chain Cleavage

The defining step in the biosynthesis of C27 lucidenic acids is the cleavage of three carbons from the C8 side chain of the C30 lanosterol precursor. While the precise enzymatic machinery for this transformation in Ganoderma has not been definitively elucidated, research in other fungi provides a compelling model.

A study on the biosynthesis of the furanosteroid demethoxyviridin in Nodulisporium sp. revealed a three-enzyme pathway for pregnane side-chain cleavage, a process analogous to the formation of the C27 skeleton of lucidenic acids.[4][10] This pathway involves a flavin-dependent Baeyer-Villiger monooxygenase (BVMO), an esterase, and a dehydrogenase.[4] This contrasts with the single cytochrome P450-mediated side-chain cleavage observed in mammals.[10]

Based on this precedent, we propose a hypothetical pathway for the conversion of a C30 lanostane precursor to a C27 intermediate in the biosynthesis of this compound:

-

Baeyer-Villiger Oxidation: A putative Baeyer-Villiger monooxygenase (BVMO) catalyzes the insertion of an oxygen atom into the C-C bond of the lanosterol side chain, forming a lactone intermediate.

-

Ester Hydrolysis: A specific esterase then hydrolyzes the lactone ring, opening the side chain.

-

Decarboxylation/Oxidation: A dehydrogenase, likely NAD(P)+ dependent, would then catalyze the final steps to remove the three-carbon unit, possibly through a decarboxylation reaction, yielding the C27 side chain.

Diagram 2: Hypothetical Pathway for Lanosterol Side-Chain Cleavage

Caption: A proposed three-enzyme mechanism for the side-chain cleavage of lanosterol.

Downstream Modifications: The Role of Cytochrome P450s

Following the formation of the C27 lanostane skeleton, a series of oxidative modifications, including hydroxylations, dehydrogenations, and carboxylations, are required to produce the final structure of this compound. These reactions are predominantly catalyzed by a large and diverse family of enzymes known as cytochrome P450 monooxygenases (CYPs).[11][12]

The Ganoderma lucidum genome contains a vast number of putative CYP genes, many of which are thought to be involved in triterpenoid biosynthesis.[12][13][14] Identifying the specific CYPs responsible for the precise modifications leading to this compound is a key area for future research. Heterologous expression of candidate CYP genes in a suitable host, such as Saccharomyces cerevisiae, is a powerful technique for characterizing their function.[9][15]

Experimental Protocols for Elucidating the Biosynthesis Pathway

Identification of Candidate Genes

A combination of genomic and transcriptomic approaches can be employed to identify candidate genes involved in this compound biosynthesis.

-

Comparative Genomics: Comparing the genomes of Ganoderma strains that predominantly produce lucidenic acids with those that produce ganoderic acids can reveal unique genes or gene clusters associated with C27 triterpenoid synthesis.[15]

-

Transcriptome Analysis (RNA-seq): Analyzing the gene expression profiles of Ganoderma under conditions that favor this compound production can identify upregulated genes, including those encoding putative BVMOs, esterases, dehydrogenases, and CYPs.[16]

Functional Characterization of Candidate Genes

Protocol: Heterologous Expression in Saccharomyces cerevisiae

This protocol is adapted from established methods for the functional characterization of Ganoderma CYP genes.[9]

-

Gene Cloning: Amplify the full-length cDNA of the candidate gene from Ganoderma mycelia RNA using RT-PCR. Clone the amplified gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11) that has been engineered to produce lanosterol.

-

Protein Expression and Bioconversion:

-

Grow the transformed yeast in a selective medium containing glucose.

-

Induce gene expression by transferring the cells to a medium containing galactose.

-

Supplement the culture with a lanostane precursor if necessary.

-

Incubate for 48-72 hours.

-

-

Metabolite Extraction and Analysis:

-

Harvest the yeast cells and extract the metabolites using a suitable organic solvent (e.g., ethyl acetate).

-

Analyze the extract using HPLC-MS to identify the biotransformed products. Compare the retention time and mass spectrum with a standard of this compound.

-

Diagram 3: Workflow for Heterologous Expression

Caption: A streamlined workflow for the functional characterization of candidate genes.

Gene Knockout Studies

To definitively establish the role of a candidate gene in the biosynthesis of this compound, gene knockout or knockdown experiments in Ganoderma are essential. Agrobacterium tumefaciens-mediated transformation (ATMT) is a commonly used method for genetic manipulation in fungi.[17]

Protocol: Agrobacterium tumefaciens-Mediated Transformation of Ganoderma lucidum

This protocol is a generalized procedure and may require optimization for specific Ganoderma strains.[18][19]

-

Vector Construction: Construct a gene knockout vector containing a selectable marker (e.g., hygromycin resistance gene) flanked by homologous regions of the target gene.

-

Agrobacterium Preparation: Introduce the knockout vector into a suitable A. tumefaciens strain (e.g., EHA105). Grow the transformed Agrobacterium to the logarithmic phase and induce the vir genes with acetosyringone.

-

Co-cultivation: Mix the induced Agrobacterium cells with Ganoderma protoplasts or mycelial fragments and co-cultivate on a suitable medium for 2-3 days.

-

Selection and Screening: Transfer the co-cultivated material to a selective medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and a selective agent to screen for transformants (e.g., hygromycin).

-

Verification of Transformants: Confirm the integration of the knockout cassette and the disruption of the target gene in the putative transformants using PCR and Southern blot analysis.

-

Metabolite Analysis: Culture the confirmed knockout mutants and the wild-type strain under the same conditions. Extract and analyze the triterpenoid profiles using HPLC-MS to determine the effect of the gene knockout on this compound production.

Quantitative Analysis of this compound

Accurate and reproducible quantification of this compound is essential for evaluating the success of metabolic engineering strategies and for quality control of Ganoderma products. High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a robust and widely used method for this purpose.[3][20]

Protocol: HPLC-DAD for Quantification of this compound

This protocol is based on established methods for triterpenoid analysis in Ganoderma.[3][20]

-

Sample Preparation:

-

Dry and pulverize Ganoderma fruiting bodies or mycelia.

-

Extract a known weight of the powdered sample with a suitable solvent (e.g., chloroform or methanol) using ultrasonication.

-

Filter the extract and evaporate the solvent to dryness.

-

Redissolve the residue in a known volume of methanol and filter through a 0.22 µm syringe filter.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing a small amount of acid (e.g., 0.03% phosphoric acid or 0.1% acetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 252 nm.

-

Quantification: Based on a calibration curve generated from a certified reference standard of this compound.

-

Table of Quantitative Data for this compound

The following table summarizes representative quantitative data for this compound found in different Ganoderma samples. Note that concentrations can vary significantly depending on the strain, cultivation conditions, and analytical methodology.

| Ganoderma Species/Strain | Sample Type | This compound Content (µg/g dry weight) | Analytical Method | Reference |

| Ganoderma lucidum (VN18) | Wild Fruiting Body | 845.46 ± 9.89 | HPLC-DAD | [14] |

| Ganoderma lucidum (VN21) | Wild Fruiting Body | 884.05 ± 7.45 | HPLC-DAD | [14] |

| Ganoderma lucidum (Cultivated) | Fruiting Body | 388.16 ± 5.10 | HPLC-DAD | [14] |

Conclusion and Future Perspectives

The biosynthesis of this compound in Ganoderma is a complex process that is beginning to be unraveled. While the upstream MVA pathway is well-understood, the key enzymatic steps for side-chain cleavage and the specific downstream modifying enzymes remain to be definitively identified. The proposed three-enzyme pathway for side-chain cleavage provides a strong framework for future research. The application of modern molecular biology techniques, including genomics, transcriptomics, heterologous expression, and gene editing, will be instrumental in fully elucidating this pathway. A complete understanding of the biosynthesis of this compound will not only advance our knowledge of fungal secondary metabolism but also pave the way for the metabolic engineering of Ganoderma to enhance the production of this and other valuable medicinal compounds.

References

-

Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae. PubMed. [Link]

-

HPLC fingerprint profiles of lucidenic acids from Ganoderma lucidum ( lingzhi ). ResearchGate. [Link]

-

Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast. PubMed. [Link]

-

Putative ganoderic acid biosynthesis pathway in G. lucidum . Enzymes... ResearchGate. [Link]

-

Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis. PubMed. [Link]

-

Genome sequence of the model medicinal mushroom Ganoderma lucidum. PMC. [Link]

-

An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam. PMC. [Link]

-

Identification of a Novel Metabolic Target for Bioactive Triterpenoids Biosynthesis in Ganoderma lucidum. PMC. [Link]

-

Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs. PubMed Central. [Link]

-

Integrated Transcriptomic and Targeted Metabolomic Analysis Reveals the Key Genes Involved in Triterpenoid Biosynthesis of Ganoderma lucidum. MDPI. [Link]

-

A Review of Ganoderma Triterpenoids and Their Bioactivities. PMC. [Link]

-

The Genome of Ganderma lucidum Provide Insights into Triterpense Biosynthesis and Wood Degradation. Semantic Scholar. [Link]

-

(PDF) Integrated Transcriptomic and Targeted Metabolomic Analysis Reveals the Key Genes Involved in Triterpenoid Biosynthesis of Ganoderma lucidum. ResearchGate. [Link]

-

Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs. Frontiers. [Link]

-

Ganoderic Acid and Lucidenic Acid (Triterpenoid). PubMed. [Link]

-

Cytochrome P450 enzymes in fungal natural product biosynthesis. Shengying Li. [Link]

-

C27 Triterpenoids and bioactivities from Ganoderma. ResearchGate. [Link]

-

The C23 and C26 positions of lanosterol were catalyzed to produce HLDOA, hainanic acid A and GAJc. ResearchGate. [Link]

-

Research Insight into Enhancing Triterpenoid Content through Genetic Modification in Ganoderma lucidum | Huang - HortHerb Publisher. HortHerb Publisher. [Link]

-

The protocol of Agrobacterium-mediated transformation. ResearchGate. [Link]

-

An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam. MDPI. [Link]

-

Fungal cleavage of the sterol side chain. RSC Publishing. [Link]

-

Biosynthetic pathway for furanosteroid demethoxyviridin and identification of an unusual pregnane side-chain cleavage. ResearchGate. [Link]

-

Biosynthetic pathway for furanosteroid demethoxyviridin and identification of an unusual pregnane side-chain cleavage. PMC. [Link]

-

The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi). MDPI. [Link]

-

A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. MDPI. [Link]

-

A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. ResearchGate. [Link]

-

The Metabolic Regulatory Mechanisms of Umami Amino Acids in Stropharia rugosoannulata. MDPI. [Link]

-

On-site enzymes produced from Trichoderma reesei RUT-C30 and Aspergillus saccharolyticus for hydrolysis of wet exploded corn stover and loblolly pine | Request PDF. ResearchGate. [Link]

-

Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics. PMC. [Link]

-

Cytochrome P450 Side-Chain Cleavage: Insights Gained From Homology Modeling. Semantic Scholar. [Link]

-

Structures of lucidenic acids A, B, C, and N. ResearchGate. [Link]

-

Agrobacterium tumefaciens-Mediated Plant Transformation: A Review. PubMed. [Link]

-

Influence of cultivation substrate on antioxidant activities and triterpenoid profiles of the fruiting body of Ganoderma lucidum. PMC. [Link]

-

(PDF) Agrobacterium tumefaciens-mediated transformation of Trichoderma viridescens. ResearchGate. [Link]

-

Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms. PMC. [Link]

-

Agrobacterium tumefaciens-Mediated Genetic Transformation of the Ect-endomycorrhizal Fungus Terfezia boudieri. PMC. [Link]

Sources

- 1. Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthetic pathway for furanosteroid demethoxyviridin and identification of an unusual pregnane side-chain cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genome sequence of the model medicinal mushroom Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The genome of Ganoderma lucidum provides insights into triterpenes biosynthesis and wood degradation [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. Agrobacterium tumefaciens-Mediated Plant Transformation: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Agrobacterium tumefaciens-Mediated Genetic Transformation of the Ect-endomycorrhizal Fungus Terfezia boudieri - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

"Pharmacological activities of Lucidenic acid N"

An In-depth Technical Guide to the Pharmacological Activities of Lucidenic Acid N

Authored by a Senior Application Scientist

Introduction

This compound is a highly oxygenated tetracyclic triterpenoid belonging to the lanostane family.[1] Isolated primarily from the medicinal mushroom Ganoderma lucidum, it is a constituent of a broader class of compounds known as lucidenic acids, which are recognized for their diverse and potent biological activities.[2][3] While research into the full spectrum of lucidenic acids is ongoing and less extensive than that for their counterparts, the ganoderic acids, this compound has emerged as a molecule of significant interest for its potential therapeutic applications.[2][4]

This guide provides a comprehensive technical overview of the documented pharmacological activities of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a synthesis of the current evidence but also field-proven insights into the experimental methodologies and the causal logic behind its mechanisms of action. We will delve into its anticancer, neuroprotective, and potential antiviral properties, presenting the data, protocols, and signaling pathways that underpin its therapeutic promise.

Anticancer Activities: Cytotoxicity, Anti-Invasion, and Mechanism

The most extensively studied property of the lucidenic acid family is its anticancer effect, and this compound is a notable contributor to this activity.[5][6] Its multifaceted approach to combating cancer involves direct cytotoxicity to tumor cells and the inhibition of metastatic processes.

Cytotoxic and Anti-proliferative Effects

This compound has demonstrated selective cytotoxicity against a range of human cancer cell lines. This effect is concentration-dependent, and the half-maximal inhibitory concentration (IC₅₀) values highlight its varying potency across different cancer types. Notably, studies have indicated that the cytotoxic effects of lucidenic acids are specific to cancer cells, with minimal impact on the viability of normal cells such as peripheral blood lymphocytes.[5]

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| HL-60 | Promyelocytic Leukemia | 64.5 | [5][6] |

| HepG2 | Hepatocellular Carcinoma | 230 | [5][6] |

| COLO205 | Colon Adenocarcinoma | 486 | [5][6] |

| KB | Epidermal Carcinoma | Activity noted | [5][6] |

| P388 | Murine Leukemia | Activity noted |[5][6] |

Anti-Invasive and Anti-Metastatic Potential

Beyond inducing cell death, this compound plays a crucial role in inhibiting cancer cell invasion, a critical step in metastasis.[7] At non-cytotoxic concentrations (50 µM), this compound, along with its structural relatives (lucidenic acids A, B, and C), significantly inhibits the invasion of HepG2 human hepatoma cells.[5][6]

Mechanistic Insight: The primary mechanism for this anti-invasive action is the suppression of matrix metallopeptidase 9 (MMP-9) activity.[6] MMPs are enzymes that degrade the extracellular matrix, a key process for tumor cell invasion. While the direct signaling cascade for this compound is still under detailed investigation, extensive studies on the closely related Lucidenic acid B provide an authoritative model for its action.[8] This research demonstrates that the inhibition of MMP-9 expression is mediated through the inactivation of the MAPK/ERK signaling pathway.[8] This inactivation prevents the subsequent activation and nuclear translocation of the transcription factors NF-κB and AP-1, which are essential for transcribing the MMP-9 gene.[9][10] Given the structural similarity, it is highly probable that this compound employs a comparable mechanism.

Caption: Proposed pathway for anti-invasive action of this compound.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. The following are step-by-step methodologies for assessing the anticancer activities of this compound.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free media. Replace the existing media with the treatment media and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a no-cell blank.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Matrigel Invasion Assay

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.

-

Cell Seeding: Suspend 5x10⁴ cells in serum-free medium containing the desired concentration of this compound (or vehicle control). Add this suspension to the upper chamber.

-

Chemoattractant: Add complete medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubation: Incubate for 24 hours at 37°C.

-

Cell Removal: Remove non-invading cells from the top of the insert with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the underside of the membrane with methanol and stain with Crystal Violet.

-

Quantification: Elute the stain and measure absorbance, or count the number of invading cells in several microscopic fields.

Caption: Experimental workflow for evaluating anticancer properties.

Neuroprotective Activities

This compound exhibits significant neuroprotective potential, primarily through its ability to inhibit key enzymes implicated in the pathology of Alzheimer's disease.[5]

Cholinesterase Inhibition

The cognitive decline in Alzheimer's disease is linked to a deficit in the neurotransmitter acetylcholine. Inhibiting the enzymes that break it down—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary therapeutic strategy. This compound has been shown to inhibit both of these enzymes effectively.

Table 2: Cholinesterase Inhibitory Activity of this compound

| Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 25.91 ± 0.89 | [5] |

| Butyrylcholinesterase (BChE) | 188.36 ± 3.05 |[5] |

This dual inhibition is advantageous, as BChE activity increases in the later stages of Alzheimer's disease, making its inhibition clinically relevant.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate, and the respective enzyme solution (AChE or BChE).

-

Assay Setup: In a 96-well plate, add 25 µL of various concentrations of this compound, 25 µL of the enzyme solution, and 125 µL of phosphate buffer. Incubate for 15 minutes at 25°C.

-

Reaction Initiation: Add 50 µL of DTNB solution, followed by 25 µL of the substrate solution (ATCI or BTCI) to start the reaction.

-

Kinetic Reading: Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of color change corresponds to enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value using a dose-response curve.

Antiviral Potential

While research in this area is more preliminary, molecular modeling and studies on its derivatives suggest that this compound could serve as a scaffold for developing antiviral agents.[2][5]

-

Hepatitis B Virus (HBV): Molecular docking studies have proposed that this compound can bind to matrix metalloproteinase.[5] Since MMPs are involved in the lifecycle of various viruses, this suggests a potential, though unproven, mechanism for inhibiting HBV invasion.[5] This hypothesis requires validation through in vitro and in vivo experimentation.

-

Human Immunodeficiency Virus (HIV): While this compound itself has not been directly tested, its derivatives, 20-hydroxythis compound and 20(21)-dehydrothis compound, have shown anti-HIV-1 protease activity.[5] This indicates that the core chemical structure of this compound is a promising starting point for the synthesis of novel HIV protease inhibitors.

Conclusion and Future Directions

This compound is a potent bioactive triterpenoid with well-documented anticancer and neuroprotective activities. Its ability to induce selective cytotoxicity in cancer cells, inhibit tumor invasion via the MAPK/ERK pathway, and inhibit key cholinesterase enzymes positions it as a strong candidate for further preclinical and clinical development.

However, the research is not without limitations.[2] The majority of studies have been conducted in vitro. Future work must focus on:

-

In Vivo Validation: Utilizing animal models, such as human tumor xenografts, to confirm the anticancer efficacy, assess bioavailability, and establish safety profiles.[7][11]

-

Mechanistic Elucidation: Expanding the mechanistic studies beyond the MAPK/ERK pathway to understand its effects on other critical cancer pathways like apoptosis and cell cycle arrest.

-

Antiviral Confirmation: Moving beyond computational models to conduct robust in vitro assays to confirm the predicted antiviral activities against HBV and to explore the anti-HIV potential of the parent compound.

-

Structure-Activity Relationship (SAR): Systematically studying derivatives of this compound to identify the key functional groups responsible for its pharmacological effects, which could lead to the design of more potent and specific therapeutic agents.[2]

This in-depth guide consolidates the current technical knowledge on this compound, providing a solid foundation for the scientists and researchers dedicated to translating natural product discoveries into next-generation therapeutics.

References

-

Potential Pharmacological Effects of Lucidenic Acids | Encyclopedia MDPI. (2023, July 14). Available from: [Link]

-

Zheng, C., Rangsinth, P., Shiu, P. H. T., Wang, W., Li, R., Li, J., Kwan, Y. W., & Leung, G. P. H. (2023). A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. Molecules, 28(4), 1756. Available from: [Link]

-

A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. (2023, February 12). MDPI. Available from: [Link]

-

Potential pharmacological effects of lucidenic acids and derivatives. - ResearchGate. (n.d.). Available from: [Link]

-

A review on the sources, structures, and pharmacological activities of lucidenic acids. (2023). PolyU Institutional Research Archive. Available from: [Link]

-

Ganoderic Acid and Lucidenic Acid (Triterpenoid). (2014). Enzymes, 36, 33-56. Available from: [Link]

-

Weng, C. J., Chen, Y. C., Lin, Z. C., & Yen, G. C. (2008). Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1. Carcinogenesis, 29(1), 147-156. Available from: [Link]

-

Proposed signal transduction pathways by which PMA induced and LAB... - ResearchGate. (n.d.). Available from: [Link]

-

Effects of lucidenic acids A, B, C, and N on PMA- induced invasion of... - ResearchGate. (n.d.). Available from: [Link]

-

A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. (2023, February 12). MDPI. Available from: [Link]

-

Weng, C. J., & Yen, G. C. (2009). Inhibitory effects of ganoderma lucidum on tumorigenesis and metastasis of human hepatoma cells in cells and animal models. Journal of agricultural and food chemistry, 57(11), 5049-5057. Available from: [Link]

-

A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. (2023, February 12). MDPI. Available from: [Link]

-

Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1. (2008). Carcinogenesis, 29(1), 147-56. Available from: [Link]

-

Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action. (2023, April 13). MDPI. Available from: [Link]

-

Inhibitory Effects of Ganoderma lucidum on Tumorigenesis and Metastasis of Human Hepatoma Cells in Cells and Animal Models. (2009, May 7). ACS Publications. Available from: [Link]

Sources

- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 4. A review on the sources, structures, and pharmacological activities of lucidenic acids | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 5. Potential Pharmacological Effects of Lucidenic Acids | Encyclopedia MDPI [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. Inhibitory effects of ganoderma lucidum on tumorigenesis and metastasis of human hepatoma cells in cells and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

"Anti-inflammatory properties of Lucidenic acid N"

An In-Depth Technical Guide to the Anti-inflammatory Properties of Lucidenic Acid N

Foreword

In the landscape of drug discovery, nature consistently provides a blueprint for novel therapeutics. The medicinal mushroom Ganoderma lucidum, revered for centuries in traditional Eastern medicine, is a rich reservoir of bioactive compounds.[1][2] Among these, the lanostane-type triterpenoids, particularly lucidenic acids, have garnered significant scientific attention for their diverse pharmacological activities.[3][4][5][6][7] This guide focuses specifically on this compound, a compound with demonstrated potential in mitigating inflammatory responses.[8][9][10] Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its mechanisms of action, supported by robust, field-proven experimental protocols for its investigation. We will dissect the molecular pathways it modulates and provide the practical methodologies required to validate its efficacy in a laboratory setting.

The Molecular Basis of Anti-inflammation: this compound's Mechanism of Action

Inflammation is a complex biological response orchestrated by a network of signaling pathways. Chronic or dysregulated inflammation underpins numerous diseases. This compound exerts its anti-inflammatory effects not by a single action, but by intervening at critical nodes within the primary inflammatory signaling cascades. The core of its activity lies in the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, the NF-κB p50/p65 heterodimer is sequestered in the cytoplasm by an inhibitory protein, IκBα.[11] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[11] This liberates the p65/p50 dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of a host of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[12][13][14]

This compound and related triterpenoids from Ganoderma lucidum have been shown to potently inhibit this cascade.[12][15][16] The primary mechanism is the prevention of IκBα phosphorylation and degradation, which effectively keeps the NF-κB complex locked in its inactive, cytoplasmic state.[12][15] This blockade prevents the nuclear translocation of the p65 subunit, thereby halting the transcription of downstream inflammatory mediators.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family—comprising extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs—represents another critical layer of inflammatory control.[13] These kinases are activated by upstream signaling and, in turn, phosphorylate and activate transcription factors such as Activator Protein-1 (AP-1), which collaborates with NF-κB to drive inflammatory gene expression.

Studies on lucidenic acids have revealed a nuanced modulation of these pathways. Specifically, Lucidenic acid B (a closely related compound) was found to suppress phorbol-12-myristate-13-acetate (PMA)-induced inflammation by inactivating the phosphorylation of ERK1/2.[17][18][19] Other work suggests that triterpene-rich extracts can suppress JNK phosphorylation while enhancing p38 phosphorylation, indicating a complex regulatory role.[20] By inhibiting key MAPK phosphorylation events, this compound can effectively dismantle the signaling apparatus required for a full-blown inflammatory response, leading to reduced expression of downstream targets like MMP-9, iNOS, and COX-2.[13][17]

Experimental Validation Framework

The following section provides a series of self-validating protocols designed to systematically investigate and confirm the anti-inflammatory properties of this compound in vitro. The cornerstone of this framework is the use of a well-established cellular model of inflammation.

Protocol 1: In Vitro Model of Macrophage-Mediated Inflammation

Rationale: Murine macrophage-like RAW 264.7 cells are an exemplary model for studying inflammation.[12] They respond robustly to LPS, a component of Gram-negative bacteria cell walls, by activating the TLR4 receptor and initiating the NF-κB and MAPK signaling cascades, thereby mimicking a key aspect of the innate immune response.[21]

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability/Griess assays, 6-well for protein extraction) at a density that will achieve 80-90% confluency at the time of treatment. Allow cells to adhere overnight.

-

Pre-treatment: Aspirate the old medium. Add fresh, serum-free DMEM containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (e.g., 0.1% DMSO) must be included. Incubate for 1-2 hours.

-

Inflammatory Stimulation: Add LPS directly to the wells to a final concentration of 1 µg/mL. An unstimulated control group (vehicle only, no LPS) must be included.

-

Incubation: Incubate the plates for the desired time points. For nitric oxide analysis, 24 hours is standard. For signaling pathway analysis (Western blot), shorter time points (e.g., 15, 30, 60 minutes) are required to capture phosphorylation events.

Protocol 2: Assessment of Cytotoxicity (MTT Assay)

Rationale: It is imperative to confirm that any observed decrease in inflammatory markers is a direct result of the compound's bioactivity and not a secondary effect of cytotoxicity. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. Lucidenic acids have shown cytotoxic effects in some cancer cell lines, making this control essential.[8][9]

Methodology:

-

Setup: Plate and treat cells with this compound as described in Protocol 1, including a "cells only" control and a "LPS only" control. Incubate for 24 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of a 96-well plate.

-

Incubation: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 3: Quantification of Nitric Oxide (Griess Assay)

Rationale: Nitric oxide (NO) is a key inflammatory mediator produced by the iNOS enzyme. Its production is a hallmark of macrophage activation. Due to its short half-life, NO is measured indirectly by quantifying its stable metabolite, nitrite (NO₂⁻), in the culture supernatant using the Griess reaction.[22][23][24]

Methodology:

-

Sample Collection: After the 24-hour incubation period (from Protocol 1), collect 50 µL of cell culture supernatant from each well.

-

Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium used for the experiment.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and standard in a new 96-well plate.[22]

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[22]

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration in the samples by interpolating from the linear regression of the standard curve.

Protocol 4: Analysis of Protein Expression and Phosphorylation (Western Blot)

Rationale: Western blotting allows for the direct visualization and quantification of key proteins in the inflammatory signaling cascades. This technique is essential to confirm the mechanistic claims of NF-κB and MAPK inhibition by measuring the levels of total and phosphorylated proteins (e.g., p-p65, p-IκBα, p-ERK) and the expression of downstream effector proteins (iNOS, COX-2).[25][26]

Methodology:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors. Causality Note: Phosphatase inhibitors are critical to preserve the transient phosphorylation state of signaling proteins.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Nuclear/Cytoplasmic Fractionation (for NF-κB Translocation):

-

For specific analysis of p65 translocation, use a nuclear/cytoplasmic fractionation kit or a hypotonic buffer-based protocol.[27]

-

This separates the cell lysate into nuclear and cytoplasmic fractions, allowing for the direct measurement of p65 levels in each compartment to demonstrate its translocation (or lack thereof).[28]

-

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-iNOS, anti-COX-2, anti-p-ERK, and a loading control like β-actin or PCNA).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify band intensity relative to the loading control.

Summary of Expected Outcomes

The successful application of these protocols is expected to yield data demonstrating the anti-inflammatory profile of this compound.

| Parameter Assessed | Inflammatory Marker | Expected Effect of this compound | Supporting Rationale / Citation |

| Cell Viability | Mitochondrial Dehydrogenase Activity | No significant reduction at effective anti-inflammatory concentrations. | Essential to rule out cytotoxicity.[8][9] |

| NO Production | Nitrite (NO₂⁻) in Supernatant | Dose-dependent reduction. | Indicates inhibition of iNOS activity or expression.[8][9][12][15] |

| Protein Expression | iNOS, COX-2 | Dose-dependent reduction in protein levels. | Consequence of NF-κB/MAPK pathway inhibition.[12][29][30] |

| NF-κB Pathway | Phospho-IκBα | Dose-dependent reduction. | Prevents IκBα degradation.[12][15] |

| NF-κB Pathway | Nuclear p65 Subunit | Dose-dependent reduction. | Demonstrates inhibition of NF-κB translocation.[11][17] |

| MAPK Pathway | Phospho-ERK1/2, Phospho-JNK, Phospho-p38 | Dose-dependent modulation (typically reduction) of phosphorylation. | Shows direct interference with upstream signaling kinases.[17][18][20] |

Conclusion and Future Directions

This compound stands out as a promising anti-inflammatory agent derived from Ganoderma lucidum. Its efficacy is rooted in its ability to strategically inhibit the master inflammatory signaling pathways, NF-κB and MAPK. This guide provides a robust framework for researchers to validate these properties, from initial cell-based screening to detailed mechanistic protein analysis. The presented protocols, grounded in established scientific principles, are designed to yield clear, reproducible, and trustworthy data.